molecular formula C18H15FN2O3S B2827549 N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide CAS No. 2034440-66-7

N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide

Cat. No. B2827549
CAS RN: 2034440-66-7
M. Wt: 358.39
InChI Key: GTGQRIFHRDKZPA-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a small molecule inhibitor that targets various biological pathways, making it a promising candidate for the development of novel drugs.

Scientific Research Applications

1. Modulation of Feeding and Stress-Related Mechanisms

Compounds structurally related to N1-(4-fluorobenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide, such as GSK1059865, have been studied for their role in modulating orexin receptors, which are involved in regulating feeding, arousal, stress, and drug abuse mechanisms. The selective antagonism at orexin-1 receptors by related compounds showed potential in reducing binge eating of highly palatable food without affecting standard food pellet intake, highlighting a major role of orexin-1 receptor mechanisms in binge eating and suggesting potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

2. Larvicidal Activity

Derivatives such as pyrimidine linked with morpholinophenyl have shown significant larvicidal activity against third instar larvae. The presence of mild electron-withdrawing groups like fluorine attached to the benzyl ring in these compounds has contributed to their efficacy. The research suggests the potential of these derivatives in developing new larvicides with enhanced activity and specificity (Gorle et al., 2016).

3. Selective Fluorescent Probes for CYP3A Activity

Compounds with benzyloxy-substituted lactone structures have been utilized as selective fluorescent probes for CYP3A activity in primary cultured rat and human hepatocytes. The metabolization of these compounds in liver microsomal incubations and hepatocytes to a fluorescent metabolite allows for a rapid readout of CYP3A activity, providing a robust assay for the measurement of CYP3A induction in hepatocytes (Nicoll-Griffith et al., 2004).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c19-14-3-1-12(2-4-14)9-20-17(22)18(23)21-10-15-5-6-16(24-15)13-7-8-25-11-13/h1-8,11H,9-10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGQRIFHRDKZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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